molecular formula C12H14O2S B262367 4-Methylphenyl 1-vinylcyclopropyl sulfone

4-Methylphenyl 1-vinylcyclopropyl sulfone

Katalognummer B262367
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: DNXMDBKCMGEQIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylphenyl 1-vinylcyclopropyl sulfone, also known as MVCS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MVCS is a sulfone compound that contains a vinylcyclopropyl group, which makes it highly reactive and useful in various chemical reactions.

Wirkmechanismus

The mechanism of action of 4-Methylphenyl 1-vinylcyclopropyl sulfone is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This compound contains a vinylcyclopropyl group, which is highly reactive and can undergo addition reactions with various nucleophiles. Additionally, the sulfone group in this compound can undergo oxidation reactions, which can further increase its reactivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but it is believed to have potential applications in the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro, and it is believed to do so by interfering with the biochemical pathways involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Methylphenyl 1-vinylcyclopropyl sulfone in lab experiments include its high reactivity and versatility, which make it useful in various chemical reactions. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and reactivity, which may require special handling and safety precautions.

Zukünftige Richtungen

There are several future directions for research involving 4-Methylphenyl 1-vinylcyclopropyl sulfone, including the investigation of its potential applications in drug development, the study of its biochemical and physiological effects, and the development of new synthetic methods for this compound and related compounds. Additionally, the use of this compound in the synthesis of complex molecules and materials may also be an area of future research.

Synthesemethoden

The synthesis of 4-Methylphenyl 1-vinylcyclopropyl sulfone is a multistep process that involves several chemical reactions. The first step is the preparation of 4-methylphenyl cyclopropanecarboxylate by reacting 4-methylphenyl magnesium bromide with cyclopropanecarbonyl chloride. This intermediate is then reacted with vinyl magnesium bromide to form 4-methylphenyl 1-vinylcyclopropanecarboxylate. Finally, the sulfone group is introduced by reacting the ester intermediate with sulfur dioxide and hydrogen peroxide.

Wissenschaftliche Forschungsanwendungen

4-Methylphenyl 1-vinylcyclopropyl sulfone has been used in various scientific research applications, including the synthesis of complex molecules, development of new drugs, and investigation of biochemical pathways. This compound is a highly reactive compound that can undergo various chemical reactions, making it useful in the synthesis of complex molecules. Additionally, this compound has been used in the development of new drugs, particularly in the treatment of cancer and other diseases. This compound has also been used in the investigation of biochemical pathways, particularly those involving sulfur-containing compounds.

Eigenschaften

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

1-(1-ethenylcyclopropyl)sulfonyl-4-methylbenzene

InChI

InChI=1S/C12H14O2S/c1-3-12(8-9-12)15(13,14)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3

InChI-Schlüssel

DNXMDBKCMGEQIM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2(CC2)C=C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2(CC2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.